2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-
Description
Chemical Identity and Structure 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- (CAS: 75745-88-9) is a furan-derived compound with the molecular formula C₁₂H₉NO₃S . Its structure consists of a furan ring substituted at position 2 with a carbonitrile group (-CN) and at position 5 with a (4-methylphenyl)sulfonyl (tosyl, -SO₂C₆H₄CH₃) group (Fig. 1). The tosyl group is a strong electron-withdrawing substituent, which influences the compound’s reactivity and stability.
Applications and Commercial Availability
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. It is commercially available through suppliers like LEAP CHEM CO., LTD., which highlights its role in building complex molecules .
Properties
CAS No. |
75745-88-9 |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NO3S/c1-9-2-5-11(6-3-9)17(14,15)12-7-4-10(8-13)16-12/h2-7H,1H3 |
InChI Key |
MNTSMTCDKVHWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Furancarbonitrile or its derivatives serve as the starting furan core.
- 4-Methylbenzenesulfonyl chloride (tosyl chloride) is the typical sulfonylating agent.
- Bases such as pyridine or triethylamine are used to neutralize the hydrochloric acid generated during sulfonylation.
General Synthetic Strategy
The preparation generally involves the selective sulfonylation of the furan ring at the 5-position of 2-furancarbonitrile. The process can be summarized as:
- Activation of the furan ring : The 2-furancarbonitrile is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile).
- Addition of base : A base such as pyridine or triethylamine is added to the reaction mixture to capture HCl formed.
- Sulfonylation reaction : 4-methylbenzenesulfonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and selectivity.
- Reaction monitoring : The reaction is stirred for several hours at controlled temperature, often followed by warming to room temperature.
- Work-up and purification : The reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.
Specific Synthetic Examples and Conditions
- Sulfonylation of 2-furancarbonitrile derivatives has been reported using chlorosulfonyl isocyanate (CSI) for related sulfonylated furan compounds, indicating the feasibility of sulfonylation under mild conditions.
- The reaction temperature is critical to avoid polysulfonylation or degradation of the sensitive furan ring.
- Solvent choice affects yield and purity; dry benzene or dichloromethane are common solvents.
- Reaction times vary from 1 hour at low temperature to overnight at room temperature for complete conversion.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry benzene, dichloromethane, acetonitrile | Dry solvents prevent hydrolysis of sulfonyl chloride |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Base | Pyridine, triethylamine | Neutralizes HCl, promotes sulfonylation |
| Reaction time | 1–24 hours | Longer times may improve yield but risk side reactions |
| Molar ratio (substrate:tosyl chloride) | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride ensures complete reaction |
| Purification | Column chromatography, recrystallization | Ensures removal of unreacted reagents and byproducts |
Analytical and Characterization Data
- NMR Spectroscopy : 1H and 13C NMR confirm substitution at the 5-position of the furan ring and presence of the tosyl group.
- Mass Spectrometry : Confirms molecular weight consistent with 2-furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-.
- IR Spectroscopy : Characteristic nitrile stretch (~2220 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹).
- Melting Point : Typically determined to assess purity.
Research Findings and Applications
- Sulfonylated furancarbonitrile derivatives are valuable intermediates in pharmaceutical and fine chemical synthesis due to their reactive sulfonyl group and nitrile functionality.
- The sulfonyl group enhances the compound’s reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
- These compounds may also exhibit biological activities, including antimicrobial properties, when further derivatized.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2-Furancarbonitrile | Core furan nitrile structure |
| Sulfonylation agent | 4-Methylbenzenesulfonyl chloride (tosyl chloride) | Introduces sulfonyl group at 5-position |
| Base | Pyridine or triethylamine | Neutralizes HCl, facilitates reaction |
| Solvent | Dry benzene, dichloromethane | Ensures reaction efficiency |
| Temperature | 0–5 °C initially, then room temperature | Controls selectivity and yield |
| Reaction time | 1–24 hours | Complete conversion |
| Purification | Chromatography, recrystallization | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)amine.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs with Sulfonyl Substituents
Tosyl-Substituted Derivatives
- [2-[(4-Methylphenyl)sulfonyl]ethoxy]carbonyl (Tec) Formula: C₁₂H₁₃NO₅S Features: Combines the tosyl group with an ethoxycarbonyl moiety. The extended chain enhances solubility in polar solvents, making it useful in peptide synthesis as a protecting group . Comparison: Unlike the target compound, Tec includes an ester functional group, broadening its reactivity in nucleophilic acyl substitutions.
(4-Methylphenyl)sulfonyl (Tos)
Sulfonyl-Substituted Heterocycles
- 5-(4-Fluorophenyl)sulfonylfuran-2-carbonitrile
- Hypothetical Structure : Replaces the 4-methylphenyl group with a fluorophenyl substituent.
- Comparison : The electron-withdrawing fluorine atom could further increase electrophilicity at the furan ring compared to the methyl group in the target compound.
Furan-Carbonitrile Derivatives with Varied Substituents
2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile
- Formula : C₁₁H₇FN₂O
- Features: Substituted with an amino group at position 2 and a 4-fluorophenyl group at position 5.
- Comparison: The amino group introduces nucleophilic character, contrasting with the sulfonyl group in the target compound. This structural difference likely alters applications in medicinal chemistry .
2-(Furan-2-yl)pyrimidine-5-carbonitrile
- Features : A pyrimidine ring fused with a furan-carbonitrile moiety.
- Comparison : The pyrimidine heterocycle offers additional nitrogen sites for hydrogen bonding, making it relevant in kinase inhibitor design. This contrasts with the simpler furan scaffold of the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-, also known as a sulfonyl compound of furan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H10N2O2S
- Molecular Weight : 226.27 g/mol
- CAS Number : [Not available in the provided sources]
The compound features a furan ring substituted with a cyano group and a sulfonyl group attached to a para-methylphenyl moiety. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to 2-furancarbonitrile exhibit various biological activities, including anti-inflammatory, analgesic, and potential antitumor effects. The specific biological activity of this compound remains under investigation, but several studies have explored its analogs and related structures.
Pharmacological Activities
- Antimicrobial Activity : Some derivatives of furan compounds have demonstrated significant antimicrobial properties against various bacterial strains.
- Antitumor Potential : Preliminary studies suggest that sulfonamide derivatives can inhibit tumor cell proliferation, indicating potential use in cancer therapeutics.
- CNS Activity : Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS), showing promise as neuroprotective agents.
The precise mechanisms through which 2-furancarbonitrile exerts its biological effects are not fully elucidated. However, several hypotheses based on structural activity relationships (SAR) suggest:
- Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with various enzymes involved in metabolic pathways.
- Receptor Modulation : Compounds with similar functionalities often act as modulators of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of furan derivatives indicated that compounds with a sulfonyl moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| 2-Furancarbonitrile | Moderate (15 mm) | Weak (8 mm) |
| Sulfonamide Analog | Strong (25 mm) | Moderate (12 mm) |
Study 2: Antitumor Activity
In vitro assays demonstrated that certain furan-based compounds could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was proposed to involve apoptosis induction through caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
Q & A
Q. What are the established synthetic methodologies for 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-?
- Methodological Answer : The compound is synthesized via sulfonylation of a furan precursor. Key steps include:
- Sulfonamide Coupling : Reacting 5-amino-2-furancarbonitrile with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Intermediate Isolation : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Reported yields range from 70–85% depending on reaction time and temperature .
- Alternative Routes : Use of 5-hydroxymethylfuran-2-carbonitrile as a precursor, followed by sulfonyl group introduction via Mitsunobu or nucleophilic substitution reactions .
Table 1 : Comparison of Synthetic Approaches
| Precursor | Reagent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 5-Amino-2-furancarbonitrile | 4-methylbenzenesulfonyl chloride | 80 | Pyridine, 0°C → RT | |
| 5-Hydroxymethyl derivative | TsCl, DIAD, Ph₃P | 75 | THF, reflux |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For example, the sulfonyl group adopts a trigonal-planar geometry, with S–O distances of ~1.43 Å .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the furan protons (δ 6.8–7.2 ppm) and sulfonyl-attached methyl group (δ 2.4 ppm) .
- IR : Strong S=O stretching vibrations at 1332 cm⁻¹ and 1160 cm⁻¹ .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in the crystal lattice .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the reactivity of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites. The nitrile group exhibits high electrophilicity (Fukui > 0.1), making it reactive toward nucleophiles .
- Reaction Mechanism Modeling : Use Gaussian or ORCA to simulate pathways (e.g., sulfonylation kinetics). Transition state analysis reveals a two-step mechanism with an initial sulfonate intermediate .
- Solvent Effects : COSMO-RS calculations predict higher reactivity in polar aprotic solvents (e.g., DMF) due to stabilization of charged intermediates .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. X-ray) are addressed by:
- Dynamic Effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. For example, rotational flexibility of the sulfonyl group may lead to averaged NMR signals .
- Temperature-Dependent Studies : Variable-temperature NMR or low-temperature crystallography reduces thermal motion artifacts .
- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate intermolecular interactions .
Q. How can regioselectivity be optimized in derivatization reactions of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the nitrile group with trimethylsilyl chloride to direct sulfonation to the furan ring .
- Catalysis : Use Pd(0) catalysts for selective C–H functionalization at the 5-position of the furan .
- Steric Guidance : Bulky reagents (e.g., trityl chloride) favor reactions at less hindered sites, as demonstrated in similar sulfonamide systems .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
